molecular formula C17H22N2O3 B8154811 tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8154811
M. Wt: 302.37 g/mol
InChI Key: SQILFTBXCWSUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a (3-cyano-5-methylphenoxy)methyl group at the 3-position. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. The 3-cyano-5-methylphenoxy moiety introduces both steric bulk and electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

tert-butyl 3-[(3-cyano-5-methylphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12-5-13(8-18)7-15(6-12)21-11-14-9-19(10-14)16(20)22-17(2,3)4/h5-7,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQILFTBXCWSUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CN(C2)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of 3-cyano-5-methylphenol with chloromethyl azetidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to a carboxylic acid.

  • Reduction: : The cyano group can be reduced to an amine.

  • Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : The major product is 3-cyano-5-methylbenzoic acid .

  • Reduction: : The major product is 3-cyano-5-methylphenylamine .

  • Substitution: : The major products depend on the nucleophile used, but common products include N-substituted azetidines .

Scientific Research Applications

Tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : It may serve as a precursor for the development of new drugs, particularly in the field of neurology and psychiatry.

  • Industry: : The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability at the Azetidine 3-Position

The evidence highlights multiple azetidine-1-carboxylate derivatives with distinct substituents at the 3-position. Key examples include:

Compound (CAS) Substituent at Azetidine 3-Position Key Functional Groups Evidence Source
PBN20120081 (1083181-23-0) 3-(Aminomethyl)-3-fluoro Fluorine, primary amine
PBN20120069 (1126650-66-5) 3-Fluoro-3-(hydroxymethyl) Fluorine, hydroxymethyl
PB116491 (152537-04-7) 3-(2-Oxoethyl) Ketone, ethyl chain
PBN20121246 (1394129-94-2) 3,3-Difluorocyclopentane-1-carboxylate Difluoro, cyclopentane ester
TCI B5801-25G (141699-58-3) 3-[(Methylsulfonyl)oxy] Sulfonyloxy leaving group
Compound 58 (from ) Tetrafluoropropyl-phenethylamino Fluorine-rich, phenethylamino
Key Observations:
  • Fluorine Substitution: Fluorine atoms (e.g., in PBN20120081 and PBN20120069) enhance electronegativity and metabolic stability, which could improve pharmacokinetic properties compared to the cyano/methylphenoxy group in the main compound .
  • Reactivity: The sulfonyloxy group in TCI B5801-25G acts as a leaving group, making it reactive in nucleophilic substitutions, whereas the main compound’s cyano group may participate in click chemistry or act as a hydrogen-bond acceptor .

Functional Group Influence on Physicochemical Properties

  • Cyano vs. Ester Groups: The cyano group in the main compound is strongly electron-withdrawing, which may lower solubility in polar solvents compared to ester-containing analogs like tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2) .
  • Amino and Hydroxymethyl Derivatives: Compounds with amino (PBN20120081) or hydroxymethyl (PBN20120069) groups offer sites for further derivatization, such as amide bond formation or oxidation, whereas the main compound’s phenoxy group may limit such flexibility .

Research Findings from Evidence

  • Synthetic Methods : Compound 58 () was synthesized via a multi-component reaction involving iodonium salt and Na₂CO₃, yielding a fluorinated analog in 35% yield. This highlights the challenges in synthesizing complex azetidine derivatives compared to simpler Boc-protected analogs .
  • Commercial Availability : PharmaBlock and TCI Chemicals list several analogs (e.g., PB116491, TCI B5801-25G) with CAS numbers and catalog IDs, indicating their accessibility for industrial or academic research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.